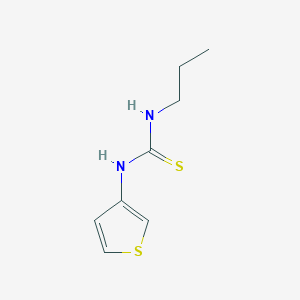
N-Propyl-N'-thiophen-3-ylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Propyl-N’-thiophen-3-ylthiourea is a chemical compound with the molecular formula C8H12N2S2. It belongs to the class of thiourea derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-N’-thiophen-3-ylthiourea typically involves the reaction of thiophene-3-carbonyl chloride with N-propylthiourea in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of N-Propyl-N’-thiophen-3-ylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N-Propyl-N’-thiophen-3-ylthiourea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiourea derivatives, each with distinct chemical and physical properties .
Scientific Research Applications
N-Propyl-N’-thiophen-3-ylthiourea has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N-Propyl-N’-thiophen-3-ylthiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a simpler structure, used in various industrial and research applications.
N-Methyl-N’-thiophen-3-ylthiourea: A similar compound with a methyl group instead of a propyl group, exhibiting different chemical and biological properties.
N-Phenyl-N’-thiophen-3-ylthiourea: Another analog with a phenyl group, known for its distinct pharmacological activities.
Uniqueness
N-Propyl-N’-thiophen-3-ylthiourea is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its propyl group and thiophene ring contribute to its unique properties, making it a valuable compound for various applications .
Properties
CAS No. |
61528-54-9 |
|---|---|
Molecular Formula |
C8H12N2S2 |
Molecular Weight |
200.3 g/mol |
IUPAC Name |
1-propyl-3-thiophen-3-ylthiourea |
InChI |
InChI=1S/C8H12N2S2/c1-2-4-9-8(11)10-7-3-5-12-6-7/h3,5-6H,2,4H2,1H3,(H2,9,10,11) |
InChI Key |
ZMFGUCPFSQXKSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=S)NC1=CSC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



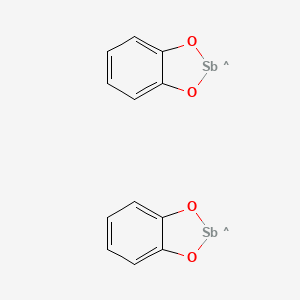
![1-(4-Chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanimine](/img/structure/B14593309.png)
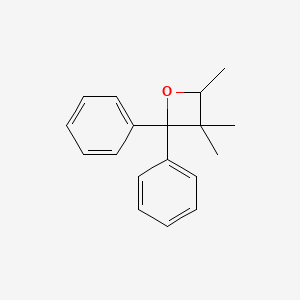
![7-(Methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14593314.png)
![Trimethyl{[1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-yl]oxy}silane](/img/structure/B14593328.png)
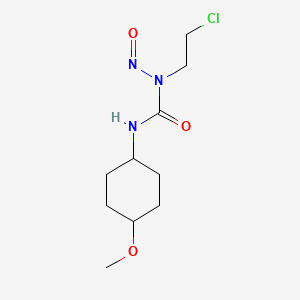
![4-[(4-Octylphenyl)ethynyl]benzonitrile](/img/structure/B14593337.png)
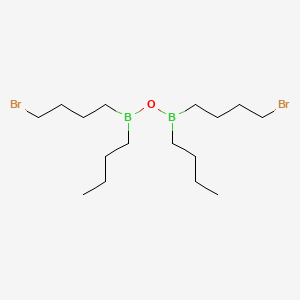

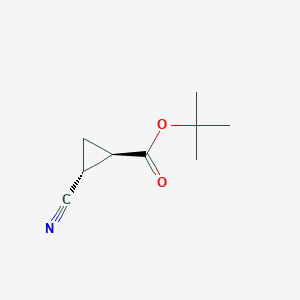
![Pyrrolidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14593374.png)
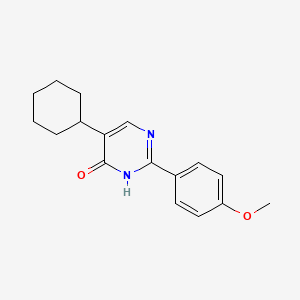
![1-{1-[2-(5-Nitro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14593379.png)
